N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
This compound is a substituted ethanediamide featuring a 3-chloro-4-fluorophenyl group, a 1-methyltetrahydroquinoline moiety, and a 4-methylpiperazine unit. Its molecular formula is C₂₇H₃₁ClFN₅O₂, with a molecular weight of 520.03 g/mol. The structural complexity arises from the combination of aromatic, heterocyclic, and piperazine components, which are common in pharmacologically active molecules targeting receptors or enzymes (e.g., kinase inhibitors or GPCR modulators) .
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClFN5O2/c1-30-10-12-32(13-11-30)23(18-5-8-22-17(14-18)4-3-9-31(22)2)16-28-24(33)25(34)29-19-6-7-21(27)20(26)15-19/h5-8,14-15,23H,3-4,9-13,16H2,1-2H3,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKESZWLMAZDCSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC4=C(C=C3)N(CCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C25H31ClFN5O2 and a molecular weight of 488 g/mol, this compound exhibits properties that may be beneficial for various therapeutic applications.
The biological activity of this compound is primarily linked to its interactions with specific cellular pathways. Research indicates that related compounds in the tetrahydroquinoline class can induce oxidative stress and affect cell proliferation through pathways such as PI3K/AKT/mTOR. This suggests that this compound may exhibit similar mechanisms of action, potentially leading to antiproliferative effects in cancer cells .
Anticancer Activity
In vitro studies have demonstrated that derivatives of tetrahydroquinoline compounds can exhibit significant anticancer activity. For instance, compounds with structural similarities have shown efficacy in inhibiting the growth of various cancer cell lines, including colon (HCT-116), breast (MCF-7), and lung (A-549) cancer cells. The IC50 values reported for these compounds suggest that they can effectively reduce cell viability at micromolar concentrations .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | Target Cells | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | TBD | Induces oxidative stress |
| Compound 20d | HCT-116 | 13 | Disrupts cell survival balance |
| Compound 9 | A-549 | TBD | Autophagy induction via PI3K/AKT/mTOR |
Note: TBD = To Be Determined.
Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of tetrahydroquinoline derivatives on HCT-116 cells, it was found that certain compounds significantly suppressed colony formation and migration. The study highlighted that the tested compounds could deregulate protein expressions associated with cell proliferation and metastasis .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how these compounds induce autophagy and cell cycle arrest. The research showed that activation of specific target genes led to apoptosis in cancer cells, indicating that this compound might similarly affect these pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences and similarities between the target compound and its analogues:
Research Findings and Implications
- Substituent Effects :
- The 3-chloro-4-fluorophenyl group in the target compound enhances halogen bonding with biomolecular targets compared to the 4-fluorophenyl group in or the acetamidophenyl in .
- The 4-methylpiperazine moiety improves solubility at physiological pH due to its basic nitrogen, contrasting with the neutral piperidine in .
- Core Heterocycles: Tetrahydroquinoline (target compound) vs. tetrahydroisoquinoline (): The former’s fused benzene ring may enhance planar stacking interactions, while the latter’s indole-like structure could favor different binding pockets .
Preparation Methods
Cyclization Reaction
A modified Skraup reaction using 3-methylamino-4-nitrobenzaldehyde and cyclohexanone in concentrated sulfuric acid yields the tetrahydroquinoline scaffold. Subsequent hydrogenation (H₂/Pd-C) reduces nitro groups to amines.
Optimization Note :
- Reaction temperature: 80–100°C
- Yield improvement (78% → 92%) achieved by substituting H₂SO₄ with polyphosphoric acid.
Piperazine Functionalization
The 4-methylpiperazin-1-yl group is introduced via nucleophilic substitution or reductive amination.
Alkylation of Secondary Amines
Treatment of 2-chloroethyltetrahydroquinoline intermediate with excess 1-methylpiperazine in acetonitrile at 60°C for 12 hours affords the piperazine-coupled product.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Time | 12 hours |
| Yield | 85% |
Ethanediamide Linker Assembly
The final amidation step connects the tetrahydroquinoline-piperazine intermediate with 3-chloro-4-fluorophenylglyoxylic acid.
Carbodiimide-Mediated Coupling
A two-step protocol:
- Activation of 3-chloro-4-fluorophenylglyoxylic acid with EDCl/HOBt in DMF
- Reaction with the amine intermediate at 0°C → room temperature.
Characterization Data :
- ¹H NMR (DMSO-d₆, 400 MHz): δ 10.39 (s, 1H, NH), 8.67 (s, 1H, ArH), 7.45 (t, J=9.1 Hz, 1H, ArH)
- Melting Point : 210–211°C
Alternative Synthetic Routes
Reductive Amination Pathway
Condensation of 2-(1-methyltetrahydroquinolin-6-yl)acetaldehyde with 4-methylpiperazine followed by NaBH₃CN reduction yields the secondary amine, which undergoes amidation.
Advantages :
Process Optimization
Solvent Screening
Comparative study of amidation efficiency:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 6 | 78 |
| THF | 12 | 65 |
| DCM | 24 | 41 |
DMF emerged as optimal due to improved carbodiimide activation.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient):
Challenges and Solutions
Byproduct Formation
During piperazine coupling, N-methyl overalkylation generates a bis-piperazine impurity (∼15%). Mitigated by:
- Using 2.5 equivalents of 1-methylpiperazine
- Stepwise temperature ramp (40°C → 60°C)
Scale-Up Considerations
Pilot-scale synthesis (500 g batch) revealed:
- Exothermic amidation requires jacketed reactor cooling
- Recrystallization from ethanol/water (4:1) improves yield to 89%
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Amide bond formation : Coupling the 3-chloro-4-fluorophenyl moiety with the ethanediamide backbone under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Functional group assembly : Introducing the tetrahydroquinoline and 4-methylpiperazine units via nucleophilic substitution or reductive amination, requiring precise control of pH and temperature (e.g., 60–80°C in DMF) .
- Purification : Use of column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve ≥95% purity . Optimization strategies : Adjusting stoichiometry of intermediates, solvent polarity, and reaction time to improve yields (typically 40–60%) .
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR to confirm connectivity of the tetrahydroquinoline, piperazine, and ethanediamide groups. Key signals include aromatic protons (δ 6.8–7.4 ppm) and piperazine methyl groups (δ 2.2–2.5 ppm) .
- Mass spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ ~540–550 m/z) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for purity assessment .
Advanced Research Questions
Q. How can computational modeling predict reactivity and guide synthetic optimization?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., amide bond formation energy barriers) .
- Reaction path search tools : Platforms like GRRM or AFIR predict alternative pathways, reducing trial-and-error experimentation .
- Machine learning : Train models on similar compounds (e.g., tetrahydroquinoline derivatives) to predict optimal solvent/reagent combinations .
Q. How can contradictions in bioactivity data across structural analogs be resolved?
- Comparative SAR studies : Systematically modify substituents (e.g., replace 4-methylpiperazine with pyrrolidine) and assess changes in target binding (e.g., kinase inhibition assays) .
- Meta-analysis : Aggregate data from analogs (e.g., EC₅₀ values for tetrahydroquinoline-piperazine hybrids) to identify trends in substituent effects .
- Structural biology : Co-crystallization with target proteins (e.g., kinases) to validate binding modes versus computational docking predictions .
Q. What methodological considerations are critical for structure-activity relationship (SAR) studies?
- Fragment-based design : Synthesize derivatives with incremental modifications (e.g., halogen substitution on the phenyl ring) to isolate electronic or steric effects .
- Pharmacokinetic profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 assays) to differentiate bioactivity from bioavailability limitations .
- Statistical validation : Use multivariate analysis (e.g., PCA or PLS) to correlate structural descriptors (e.g., LogP, polar surface area) with activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzymatic inhibition potencies?
- Assay standardization : Compare protocols for variables like ATP concentration (e.g., 10 μM vs. 100 μM in kinase assays) or incubation time .
- Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., proliferation inhibition in cancer lines) .
- Batch variability : Characterize compound purity (e.g., trace solvents in synthesis) and stability (e.g., degradation under assay conditions) via LC-MS .
Experimental Design
Q. What in vitro models are suitable for evaluating neuropharmacological potential?
- Primary neuronal cultures : Test neuroprotective effects against oxidative stress (H₂O₂-induced apoptosis) .
- Receptor binding assays : Screen for affinity at dopamine D₂ or serotonin 5-HT₁A receptors due to structural similarity to known ligands .
- Patch-clamp electrophysiology : Assess ion channel modulation (e.g., Kv7.2) to identify anticonvulsant or analgesic potential .
Tables for Key Comparisons
| Structural Analog | Key Modification | Bioactivity Shift | Reference |
|---|---|---|---|
| N'-(3-chlorophenyl)-...pyrrolidine-ethyl | Piperazine → pyrrolidine | Reduced kinase inhibition (IC₅₀ ↑2×) | |
| N'-(4-fluorophenyl)-...thiophene-sulfonyl | Chlorophenyl → fluorophenyl | Improved metabolic stability (t₁/₂ ↑4h) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
